Genz-644282

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

topoisomerase I-targeting anticancer drug; structure in first source

Propriétés

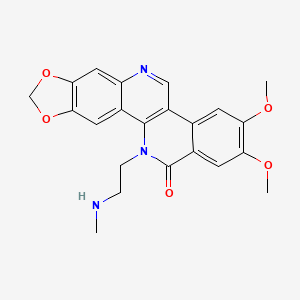

IUPAC Name |

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAORCAMWLWRZQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025941 |

Source

|

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529488-28-6 |

Source

|

| Record name | GENZ-644282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENZ-644282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Genz-644282: A Deep Dive into the Core Mechanism of a Novel Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a non-camptothecin small molecule inhibitor of human topoisomerase I (TOP1), a critical enzyme involved in DNA replication and transcription.[1][2] Unlike traditional camptothecin-based inhibitors, which are characterized by an unstable α-hydroxylactone ring, this compound offers a distinct chemical scaffold with the potential for improved stability and a different spectrum of activity.[3][4] This technical guide elucidates the core mechanism of action of this compound, detailing its interaction with the TOP1-DNA complex, downstream cellular consequences, and its activity in the context of drug resistance.

Core Mechanism of Action: Trapping the TOP1-DNA Cleavage Complex

The fundamental mechanism of this compound revolves around its ability to stabilize the transient TOP1-DNA cleavage complex (TOP1cc).[3][4] TOP1 functions by introducing a temporary single-strand break in the DNA backbone, allowing the DNA to uncoil and relieve superhelical tension. This process involves the formation of a covalent bond between a tyrosine residue in TOP1 (Tyr723) and the 3'-phosphate end of the nicked DNA strand.[1] Normally, this is a transient state, and TOP1 quickly re-ligates the DNA strand.

This compound and its active metabolites intercalate into the DNA at the site of the single-strand break and interact with both TOP1 and the DNA.[3] This ternary complex (this compound-TOP1-DNA) physically obstructs the re-ligation step, effectively "trapping" the TOP1 enzyme on the DNA.[3] The persistence of these trapped TOP1cc is a key feature of this compound's action and is more prolonged compared to the effects of camptothecin.[4]

Signaling Pathway of this compound Induced Cell Death

Caption: Signaling pathway of this compound leading to apoptosis.

Cellular Consequences of TOP1cc Stabilization

The stabilization of TOP1cc by this compound is particularly cytotoxic to cells undergoing DNA replication (S-phase).[5] When a replication fork collides with a trapped TOP1cc, the transient single-strand break is converted into a permanent and highly toxic double-strand break (DSB).[1][5] The accumulation of these DSBs triggers a cascade of cellular responses:

-

DNA Damage Response (DDR): The presence of DSBs activates the DDR pathway, a primary marker of which is the phosphorylation of the histone variant H2AX to form γH2AX.[4] Treatment with this compound leads to a concentration-dependent and persistent increase in γH2AX formation.[4]

-

Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[5]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into programmed cell death, or apoptosis.

Activity Against Camptothecin-Resistant Cancers

A significant aspect of this compound's mechanism is its ability to overcome certain forms of resistance to camptothecin. Point mutations in the TOP1 gene can alter the binding site for camptothecins, reducing their efficacy. This compound has demonstrated effectiveness against TOP1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[1] However, it does exhibit cross-resistance in cell lines with the R364H mutation in TOP1.[3] This suggests that while their binding sites may overlap, the specific molecular interactions of this compound with the TOP1-DNA complex differ from those of camptothecins.

Quantitative Data Summary

| Parameter | Drug | Cell Line | Result | Reference |

| TOP1cc Trapping | This compound | HCT116 | More potent than camptothecin and topotecan at the same concentration | [3] |

| Genz-649974 (metabolite) | In vitro | Active in trapping TOP1cc | [3] | |

| Genz-649975 (metabolite) | In vitro | Active in trapping TOP1cc | [3] | |

| Genz-649978 (metabolite) | In vitro | Less potent than other metabolites in trapping TOP1cc | [3] | |

| Cytotoxicity | This compound | Camptothecin-resistant cells (N722S mutation) | Effective | [1] |

| This compound | Camptothecin-resistant cells (N722A mutation) | Effective | [1] | |

| This compound | Camptothecin-resistant cells (R364H mutation) | Cross-resistant | [3] | |

| DNA Damage | This compound | HCT116 | Concentration-dependent and persistent γH2AX formation | [4] |

| This compound | HCT116 | >50% of cell population showed γH2AX formation after 24h exposure | [4] |

Key Experimental Protocols

In Vitro TOP1 Cleavage Assay (ICE Assay)

This assay is used to measure the formation of TOP1-DNA cleavage complexes.

Methodology:

-

Reaction Setup: A supercoiled DNA substrate (e.g., plasmid DNA) is incubated with purified human TOP1 enzyme in a reaction buffer.

-

Drug Addition: this compound, its metabolites, or a control compound (like camptothecin) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for TOP1 activity and trapping of the cleavage complex.

-

Complex Trapping: The reaction is stopped by the addition of a detergent (e.g., SDS) which denatures the TOP1 enzyme, leaving it covalently bound to the DNA if it was in the cleaved state.

-

DNA Nicking: The non-covalently bound DNA strand is nicked with a restriction enzyme.

-

Electrophoresis: The DNA is then subjected to agarose gel electrophoresis. The presence of the trapped TOP1cc results in a slower migrating band compared to the linear DNA produced from the non-trapped complexes.

-

Detection: The DNA bands are visualized using a DNA stain (e.g., ethidium bromide) and quantified.

Experimental Workflow for ICE Assay

Caption: Workflow for the In Vitro Enzyme (ICE) Assay.

Cellular γH2AX Formation Assay

This assay quantifies the level of DNA double-strand breaks in cells.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116) are cultured and then treated with various concentrations of this compound or a vehicle control for specific time periods.

-

Cell Fixation and Permeabilization: After treatment, cells are harvested, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.

-

Immunostaining: The fixed and permeabilized cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Flow Cytometry or Microscopy: The fluorescence intensity of individual cells is measured using a flow cytometer. The percentage of γH2AX-positive cells and the mean fluorescence intensity are quantified. Alternatively, cells can be imaged using fluorescence microscopy to visualize the formation of γH2AX foci at the sites of DNA damage.

-

Data Analysis: The data is analyzed to determine the dose- and time-dependent effects of this compound on the induction of DNA damage.

Conclusion

This compound represents a promising non-camptothecin TOP1 inhibitor with a distinct pharmacological profile. Its core mechanism of action is the potent and persistent trapping of the TOP1-DNA cleavage complex, leading to the formation of lethal double-strand breaks during DNA replication. This, in turn, activates the DNA damage response, causes cell cycle arrest, and ultimately induces apoptosis. The ability of this compound to overcome certain camptothecin resistance mutations highlights its potential as a valuable therapeutic agent in oncology. Further research into its unique interactions with the TOP1-DNA complex will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit.

References

- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Genz-644282: A Technical Overview of a Novel Non-Camptothecin Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a novel, synthetic, non-camptothecin small molecule inhibitor of human DNA topoisomerase I (Top1), a critical enzyme involved in managing DNA topology during replication, transcription, and chromatin remodeling.[1][2] Its chemical name is 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][3][4]naphthyridin-6-one.[3][5] Developed as a potential antineoplastic agent, this compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and has shown significant antitumor efficacy in preclinical xenograft models.[3][6] Notably, it has exhibited activity against cancer cell lines resistant to camptothecin-based therapies, suggesting a potential to overcome certain mechanisms of drug resistance.[1][7] Based on its promising preclinical profile, this compound has advanced into Phase 1 clinical trials.[3][5]

Mechanism of Action

The primary molecular target of this compound is Top1.[2] Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme nicks one strand of the DNA backbone by forming a reversible covalent bond between a tyrosine residue in its active site and the 3'-phosphate of the broken DNA strand.[1] This allows the free 5'-end to rotate around the intact strand, followed by religation of the nick.[8]

This compound exerts its cytotoxic effect by trapping the Top1-DNA cleavage complex (Top1cc).[1][7] By binding to this complex, the drug prevents the religation of the single-strand break.[8] The stabilization of this ternary complex (Top1-DNA-Genz-644282) leads to the accumulation of protein-linked DNA breaks.[7][9] When the cellular DNA replication machinery encounters these stalled cleavage complexes, the collision results in the conversion of single-strand breaks into highly cytotoxic DNA double-strand breaks (DSBs).[4][8] The formation of these DSBs triggers a DNA damage response, including the phosphorylation of histone H2AX (γH2AX), and ultimately leads to cell cycle arrest and apoptosis.[1][6]

Unlike camptothecin derivatives, which are known to be substrates for drug efflux pumps like ABCG2 (BCRP) and ABCB1 (MDR-1), this compound appears to be less susceptible to these resistance mechanisms.[1][7] Furthermore, this compound and its active metabolites are stable at physiological pH, overcoming a key limitation of camptothecins which undergo hydrolysis of their active lactone ring.[1]

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.

| Cell Line | Histology | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 2.7 (TGD) | [6] |

| HT-29 | Colon Carcinoma | 2.7 (TGD) | [6] |

| HCT-15 | Colon Carcinoma | 2.0 (TGD) | [6] |

| DLD-1 | Colon Carcinoma | 1.0 (TGD) | [6] |

| 786-O | Renal Cell Carcinoma | 1.7 (TGD) | [6] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.7 (TGD) | [6] |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.7 (TGD) | [6] |

| LOX-IMVI | Melanoma | 2.0 (TGD) | [6] |

| PPTP Cell Lines (Mean) | Pediatric Preclinical Testing Program | 1.2 | [6] |

TGD refers to Tumor Growth Delay in xenograft models at the specified dose (mg/kg, i.v.). The table presents data from various sources and methodologies, direct comparison should be made with caution.

In Vivo Antitumor Efficacy

This compound has shown significant antitumor activity in various human tumor xenograft models in mice.[3][5]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, i.v.) | Outcome | Reference |

| HCT-116 | Colon Carcinoma | 2.7 | 34 days Tumor Growth Delay | [6] |

| HT-29 | Colon Carcinoma | 2.7 | 27 days Tumor Growth Delay | [6] |

| HCT-15 | Colon Carcinoma | 2.0 | 33 days Tumor Growth Delay | [6] |

| DLD-1 | Colon Carcinoma | 1.0 | 14 days Tumor Growth Delay | [6] |

| 786-O | Renal Cell Carcinoma | 1.7 | 23 days Tumor Growth Delay | [6] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 2.7 | 27 days Tumor Growth Delay | [6] |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | 1.7 | 33 days Tumor Growth Delay | [6] |

| LOX-IMVI | Melanoma | 2.0 | 28 days Tumor Growth Delay | [6] |

At the maximum tolerated dose (MTD) of 4 mg/kg, this compound resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[6]

Experimental Protocols

Colony-Forming Unit, Granulocyte-Macrophage (CFU-GM) Assay

This assay is used to assess the toxicity of a compound on hematopoietic progenitor cells.

Methodology:

-

Cell Isolation: Bone marrow cells are isolated from either mice or obtained from human donors.[10]

-

Cell Culture: The cells are cultured in a semi-solid methylcellulose-based medium (MethoCult) supplemented with a cocktail of cytokines (e.g., stem cell factor, interleukins 3 and 6) to promote the growth of granulocyte-macrophage colonies.[10]

-

Drug Treatment: The cells are exposed to a range of concentrations of this compound.

-

Incubation: The cultures are incubated for a period of 7 to 14 days to allow for colony formation.

-

Colony Counting: The number of colonies, each arising from a single progenitor cell, is counted.

-

Data Analysis: The concentration of the drug that inhibits colony formation by 50% (IC50) is determined.

Human Tumor Xenograft Studies

These studies evaluate the in vivo antitumor efficacy of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Molecular and Cellular Pharmacology of the Novel Noncamptothecin Topoisomerase I Inhibitor this compound | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Genz-644282: A Technical Overview of its Antitumor Properties

Introduction

Genz-644282, with the chemical name 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one, is a novel, non-camptothecin inhibitor of topoisomerase I (Top1) that has demonstrated significant potential as an antitumor agent.[1][3] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure that overcomes some of the limitations associated with older drugs, such as metabolic instability and drug resistance.[4] This document provides a comprehensive technical guide on the antitumor properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. Based on its promising preclinical activity and safety profile, this compound has advanced into Phase I clinical trials.[1][3][5]

Mechanism of Action

This compound exerts its anticancer effects by targeting DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoils during replication and transcription.[4] The drug acts as a Top1 "poison," trapping the enzyme-DNA covalent complex, known as the cleavable complex.[4] This stabilization prevents the re-ligation of the single-strand DNA break created by Top1.[4] When a replication fork collides with this trapped complex, it leads to the formation of a DNA double-strand break (DSB).[5][6] The accumulation of these DSBs triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5][6]

Notably, the metabolites of this compound (Genz-649974, Genz-649975, and Genz-649978) are also active and effectively trap the Top1-DNA cleavage complex.[4] Furthermore, this compound induces the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, which can serve as a pharmacodynamic biomarker to monitor the drug's efficacy.[4] Studies have shown that this compound can overcome resistance mechanisms affecting camptothecins, showing efficacy in cell lines with Top1 mutations that are resistant to camptothecin.[4][5]

Quantitative Data Summary

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines. In a 72-hour exposure assay, IC50 values ranged from 1.8 nM to 1.8 µM.[2] The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 1.2 nM (range 0.2–21.9 nM) across its in vitro panel.[7][8][9]

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | IC90 (nM) | Reference |

| HCT-116 | Colon Carcinoma | 0.5 - 0.65 | 1.8 - 2.0 | [10] |

| HT-29 | Colon Carcinoma | - | - | [1] |

| NCI-H460 | NSCLC | 0.5 - 0.65 | 1.8 - 2.0 | [10] |

| MDA-MB-231 | Breast Carcinoma | - | - | [1] |

| RPMI-8226 | Multiple Myeloma | - | - | [1] |

| KB3-1 | Cervical Carcinoma | - | - | [1] |

| Median (PPTP Panel) | Various Pediatric Cancers | 1.2 | - | [7][8][9] |

Note: A comprehensive list of IC50 and IC90 values for 29 human tumor cell lines can be found in the supplemental data of the study by Kurtzberg et al., 2011.[11]

In Vivo Antitumor Efficacy

This compound has shown superior or equal antitumor activity compared to standard-of-care chemotherapeutic agents in various human tumor xenograft models.[1][3]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) & Schedule | Comparator Drug & Dose (mg/kg) | Tumor Growth Delay (TGD) - this compound (days) | Tumor Growth Delay (TGD) - Comparator (days) | Reference |

| HCT-116 | Colon Carcinoma | 2.7 (IV, alternate days) | Irinotecan (60) | 34 | 14 | [1] |

| LOX-IMVI | Melanoma | 2.0 (IV, alternate days) | Dacarbazine (90) | 28 | 14 | [1] |

| 786-O | Renal Cell Carcinoma | 1.7 (IV, alternate days) | Irinotecan (60) | 23 | 16 | [1] |

| NCI-H460 | NSCLC | - | Docetaxel | Greater or equal efficacy | - | [1] |

| Various | Pediatric Tumors | 4.0 (IP, 3x/week for 2 weeks) | Topotecan | Maintained Complete Response in 6/6 models | - | [7][8][9] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a common method to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Plate human tumor cells (e.g., MIA PaCa-2, MEL624, NCI-H1299) in 96-well tissue culture plates at a density of 4 x 10³ cells per well in 100 µL of RPMI medium supplemented with 5% Fetal Bovine Serum (FBS).[1][2][11]

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[1][2]

-

Drug Treatment: Add this compound at various concentrations (typically ranging from 0.1 nM to 10 µM) to the wells in triplicate.[1][2]

-

Incubation with Drug: Incubate the plates for 72 hours under the same conditions.[1][2]

-

Viability Assessment: After the incubation period, assess cell viability using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[1][2][11]

-

Data Analysis: Measure luminescence using a plate reader. Convert luminescence data to growth fraction by comparing it to untreated control cells. Determine IC50 and IC90 values from the resulting dose-response curves.[1][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

Genz-644282 molecular structure and properties

An In-depth Technical Guide to Genz-644282

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, a novel non-camptothecin topoisomerase I (Top1) inhibitor with potential antineoplastic activity.

Core Molecular Attributes

This compound, with the chemical formula C22H21N3O5, is identified as 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one.[3][4][5] It emerged from an extensive structure-activity relationship study of the dibenzo[c,h][1][2]naphthyridin-6-one family, designed to identify compounds with potent Top1-targeting capabilities and suitable pharmaceutical properties.[3] Unlike camptothecin derivatives, this compound does not possess the unstable α-hydroxylactone E-ring, which may offer advantages in terms of stability under physiological conditions.[2][6]

| Property | Value |

| Molecular Formula | C22H21N3O5 |

| CAS Number | 529488-28-6 |

| Chemical Name | 8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][2]naphthyridin-6-one |

Mechanism of Action: Topoisomerase I Inhibition

This compound functions as a potent inhibitor of Topoisomerase I, a critical enzyme responsible for relaxing DNA supercoils during replication and transcription.[6][7][8] The mechanism involves the stabilization of the Top1-DNA cleavage complex.[2][8]

-

Binding: this compound binds to the complex formed by Top1 and DNA.[7] The arginine residue 364 in Top1 has been identified as playing a crucial role in this binding.[6]

-

Trapping the Cleavage Complex: By binding to this complex, the inhibitor traps the enzyme in a state where it has cleaved one of the DNA strands but is unable to re-ligate it.[8] This trapped Top1-DNA covalent complex acts as a roadblock.

-

Induction of DNA Damage: When the DNA replication fork collides with this stabilized complex, it leads to the formation of DNA double-strand breaks (DSBs).[6][9]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, including the phosphorylation of H2AX to form γH2AX foci, a marker of DNA double-strand breaks.[1][2][10] This ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[9]

Caption: Mechanism of action of this compound.

Pharmacological Properties and Efficacy

This compound has demonstrated potent cytotoxic activity across a broad range of human tumor cell lines and significant antitumor efficacy in preclinical xenograft models.

In Vitro Cytotoxicity

This compound shows potent activity against 29 human tumor cell lines with IC50 values ranging from 1.8 nM to 1.8 μM.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | Data not specified in provided context |

| HT-29 | Colon Carcinoma | Data not specified in provided context |

| HCT-15 | Colon Carcinoma | Data not specified in provided context |

| DLD-1 | Colon Carcinoma | Data not specified in provided context |

| LOX-IMVI | Melanoma | Data not specified in provided context |

| 786-O | Renal Cell Carcinoma | Data not specified in provided context |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Data not specified in provided context |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | Data not specified in provided context |

| (Note: Specific IC50 values for each cell line were mentioned as being in a supplemental table in the source material, which is not available here. The range is from 1.8 nM to 1.8 μM.)[1] |

In Vivo Antitumor Activity

This compound, administered intravenously, has shown significant tumor growth delay (TGD) and objective regressions in various human tumor xenograft models in mice.[1]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, i.v.) | Outcome (Tumor Growth Delay) | Comparator Drug and Outcome |

| HCT-116 | Colon | 2.7 | 34 days | Irinotecan (60 mg/kg): TGD of 16 days[3] |

| HT-29 | Colon | 2.7 | 27 days | Not specified |

| HCT-15 | Colon | 2.0 | 33 days | Not specified |

| DLD-1 | Colon | 1.0 | 14 days | Not specified |

| LOX-IMVI | Melanoma | 2.0 | 28 days | Dacarbazine (90 mg/kg): Less effective[3] |

| 786-O | Renal | 1.7 | 23 days | Irinotecan (60 mg/kg): TGD of 16 days[3] |

| NCI-H460 | NSCLC | 2.7 | Not specified | Docetaxel: Less or equally effective[3] |

| NCI-H1299 | NSCLC | 1.7 | 33 days | Not specified |

At its maximum tolerated dose (4 mg/kg), this compound resulted in maintained complete responses in 6 out of 6 evaluable solid tumor models.[1]

Activity in Camptothecin-Resistant Models

A key advantage of this compound is its efficacy against cell lines resistant to camptothecins. It has been shown to be effective against Top1 carrying N722S or N722A mutations, which confer resistance to camptothecin.[6] However, it does display cross-resistance in cell lines with the R364H Top1 mutation.[8][10]

| Cell Line | Resistance Mechanism | This compound Activity |

| TOP1 N722S/A mutants | Top1 mutation | Effective, overcomes resistance[6] |

| DU145RC0.1 | Top1 R364H mutation | Partial cross-resistance[2][8] |

| CEM/C2 | Not specified | Partial cross-resistance[2][8] |

| KB31/KBV1 | P-glycoprotein (ABCB1) overexpression | Limited cross-resistance[2] |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Plating: Human tumor cells are plated at a density of 4 x 10³ cells/well in 96-well plates containing RPMI medium supplemented with 5% FBS.[1]

-

Compound Addition: After overnight incubation at 37°C and 5% CO₂, this compound is added at 12 different concentrations (ranging from 0.1 nM to 10 µM), with each concentration tested in triplicate.[1]

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Viability Assessment: Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]

-

Data Analysis: Luminescence is measured with a plate reader, and the data is used to calculate IC50 values.[1]

Human Tumor Xenograft Studies in Mice

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

-

Tumor Implantation: Nu/nu mice are subcutaneously implanted with a 4 mm³ tumor fragment from a human cancer cell line.[1]

-

Treatment Initiation: Treatments begin when the tumors reach an average volume of 200 mm³.[1]

-

Compound Formulation: this compound is freshly prepared in M/6 lactate for injection.[1]

-

Administration: this compound is administered intravenously (i.v.) at specified doses (e.g., 1, 1.7, 2, 2.7, or 4 mg/kg) on a schedule, typically on alternate days, three times per week for two weeks.[1]

-

Monitoring: Tumor volume and mouse body weight are monitored regularly to assess efficacy and toxicity.

-

Endpoint: The primary endpoint is tumor growth delay (TGD), defined as the difference in time for the tumors in the treated group to reach a predetermined size compared to the control group.

Caption: Workflow for human tumor xenograft studies.

Conclusion

This compound is a promising, novel non-camptothecin topoisomerase I inhibitor. Its potent cytotoxic and in vivo antitumor activities, coupled with its efficacy in certain camptothecin-resistant models, underscore its potential as a valuable candidate for cancer therapy. The compound's distinct chemical structure and mechanism of action may help overcome some of the clinical limitations associated with traditional camptothecin-based drugs.[8][10] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and cellular pharmacology of the novel non-camptothecin topoisomerase I inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Genz-644282 Target Validation in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated potent anti-cancer activity in a range of preclinical models. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially translate this promising therapeutic agent.

Introduction

Topoisomerase I is a well-validated target in oncology, with clinically approved drugs such as topotecan and irinotecan demonstrating the therapeutic benefit of inhibiting this enzyme.[1] These camptothecin derivatives, however, are associated with limitations including chemical instability and the development of drug resistance.[2] this compound emerged as a promising alternative from a series of norindenoisoquinoline compounds, designed to overcome these limitations.[2] This guide delves into the preclinical evidence supporting the validation of Top1 as the target of this compound and its therapeutic potential in cancer.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by poisoning Topoisomerase I. The canonical function of Top1 is to relax DNA supercoiling during replication and transcription by introducing transient single-strand breaks. This compound binds to the covalent binary complex formed between Top1 and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[2] This ternary "cleavage complex" is a lethal lesion for the cell. When a replication fork collides with this stabilized complex, the single-strand break is converted into a double-strand break, a highly cytotoxic event that triggers downstream DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[3] this compound has been shown to be more potent at trapping these Top1-DNA covalent cleavage complexes compared to camptothecin and topotecan.[2][3]

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad panel of human cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) reported a median IC50 of 1.2 nM, with a range of 0.2 to 21.9 nM.[4][5] Notably, this compound retains activity in camptothecin-resistant cell lines, suggesting its potential to overcome certain mechanisms of drug resistance.[2] It appears to be a substrate for the ABCG2 transporter but less so for the ABCB1 (MDR-1) pump.[2]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1][2] |

| HT-29 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |

| HCT-15 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |

| DLD-1 | Colon Carcinoma | Not explicitly stated, but potent activity shown | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent activity shown | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent activity shown | [1] |

| 786-O | Renal Cell Carcinoma | Not explicitly stated, but potent activity shown | [1] |

| LOX-IMVI | Melanoma | Not explicitly stated, but potent activity shown | [1] |

| PPTP Panel (Median) | Various Pediatric Cancers | 1.2 | [4][5] |

Note: While specific IC50 values for every cell line are not always provided in the referenced literature, the consistent reporting of potent activity in the low nanomolar range is a key finding.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in several human tumor xenograft models, where it has shown superior or equal efficacy compared to standard-of-care agents.[1]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Comparator Drug (Dose mg/kg) | Tumor Growth Delay (TGD) - this compound (days) | Tumor Growth Delay (TGD) - Comparator (days) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 2.7 | Docetaxel (20) | 27 | 21 | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 1.7 | Docetaxel (20) | 33 | 15 | [1] |

| LOX-IMVI | Melanoma | 2 | Dacarbazine (90) | 28 | 14 | [1] |

| 786-O | Renal Cell Carcinoma | Not specified | Irinotecan | Greater than Irinotecan | Not specified | [1] |

| HCT-15 | Colon Carcinoma | 2 | Irinotecan (60) | 33 | 27 | [1] |

| DLD-1 | Colon Carcinoma | 1 | Irinotecan (60) | 14 | 11 | [1] |

At its maximum tolerated dose (MTD) of 4 mg/kg in pediatric preclinical models, this compound induced maintained complete responses in 6 out of 6 evaluable solid tumor models.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., 72-hour exposure)

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[1]

-

Cell Plating: Seed human tumor cell lines in 96-well plates at a density that allows for logarithmic growth over the assay period.

-

Drug Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the drug-containing medium. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Complex of Enzyme (ICE) Assay

This assay is designed to detect the formation of covalent Top1-DNA complexes in cells treated with Top1 inhibitors.[2][3]

-

Cell Treatment: Treat cultured cancer cells (e.g., HCT116) with this compound or a vehicle control for a specified time (e.g., 1 hour).

-

Cell Lysis: Lyse the cells directly in the culture dish with a lysis solution containing a detergent (e.g., Sarkosyl).

-

DNA-Protein Separation: Layer the cell lysate onto a cesium chloride (CsCl) step gradient and subject it to ultracentrifugation. This process separates the dense DNA (and any covalently bound proteins) from the free proteins.

-

DNA Isolation: Carefully collect the DNA-containing fraction from the gradient.

-

Slot Blotting: Apply the DNA samples to a nitrocellulose or PVDF membrane using a slot blot apparatus.

-

Immunodetection: Block the membrane and then probe it with a primary antibody specific for Topoisomerase I. Following washing steps, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the amount of Top1 covalently bound to DNA.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify the formation of DNA double-strand breaks.[3]

-

Cell Culture and Treatment: Grow cells (e.g., HCT116 or MCF7) on coverslips and treat with this compound for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Human Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.[1]

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant human tumor cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) or via another appropriate route according to a specific dosing schedule (e.g., 2 mg/kg, i.v., three times a week for two weeks). The control group should receive the vehicle.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Efficacy Endpoints: The primary endpoint is typically Tumor Growth Delay (TGD), defined as the difference in the time it takes for the tumors in the treated versus the control group to reach a specific volume. Other endpoints can include tumor regression and survival.

-

Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in behavior.

Target Validation Logic

The validation of Top1 as the primary target of this compound in cancer cells is based on a logical progression of evidence.

References

- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Genz-644282: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1) that has demonstrated significant potential as an antineoplastic agent in preclinical studies.[1] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure that may overcome some of the limitations associated with older drugs in this class.[2] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting and inhibiting DNA topoisomerase I.[1] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] this compound stabilizes the covalent complex formed between Top1 and DNA, which prevents the re-ligation of the DNA strand.[4] The collision of the replication fork with this stabilized complex leads to the formation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Notably, this compound has shown efficacy against cancer cell lines resistant to camptothecin, suggesting a distinct interaction with the Top1-DNA complex.[4][5] Studies have indicated that arginine residue 364 in Top1 is crucial for the binding of this compound.[4] Furthermore, the drug and its metabolites can induce Top1 cleavage at both similar and unique genomic positions compared to camptothecin.[2]

References

- 1. Facebook [cancer.gov]

- 2. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Genz-644282: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a novel, non-camptothecin topoisomerase I (Top1) inhibitor that has demonstrated significant potential as an anti-cancer agent in preclinical studies.[1][2] Unlike traditional camptothecin-based inhibitors, this compound possesses a unique chemical structure, [8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][3][4]naphthyridin-6-one], which confers several advantageous properties, including activity against camptothecin-resistant cell lines and a potentially improved therapeutic index.[1][5][6] This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme involved in relaxing DNA supercoils during replication and transcription.[7][8] The key steps in its mechanism of action are:

-

Enzyme Binding and Complex Formation: this compound binds to the Top1-DNA complex, stabilizing the transient single-strand breaks created by the enzyme.[8][9] This prevents the re-ligation of the DNA strand.

-

Induction of DNA Damage: The stabilized Top1-DNA cleavage complexes (Top1cc) are converted into cytotoxic DNA double-strand breaks (DSBs) upon collision with the replication fork during the S-phase of the cell cycle.[5][8]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DSBs triggers a DNA damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[8]

A significant advantage of this compound is its ability to overcome resistance mechanisms that affect camptothecins. It is not a substrate for the multidrug resistance protein 1 (MDR1) or the breast cancer resistance protein (BCRP) efflux pumps.[3] Furthermore, it has shown efficacy against cancer cells with mutations in Top1 (e.g., N722S) that confer resistance to camptothecin.[5]

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical activity of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Median | Various | 1.2 |

| Range | Various | 0.2 - 21.9 |

Data from the Pediatric Preclinical Testing Program (PPTP) in vitro panel.[4][10]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| HCT-116 | Colon Carcinoma | This compound (1.36 mg/kg or 2.7 mg/kg) | Superior antitumor activity compared to irinotecan (60 mg/kg).[3] |

| DLD-1 | Colon Carcinoma | This compound (1 mg/kg) | Superior antitumor activity compared to irinotecan (60 mg/kg).[3] |

| 786-O | Renal Cell Carcinoma | This compound (1.7 mg/kg) | Greater tumor growth delay (TGD) of 23 days vs. 16 days for irinotecan (60 mg/kg).[2] |

| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | This compound (1.36 mg/kg) | Greater or equal antitumor efficacy compared to docetaxel.[2] |

| LOX-IMVI | Melanoma | This compound | Greater antitumor efficacy than dacarbazine.[2] |

| PPTP Solid Tumor Models (6 models) | Various Pediatric Cancers | This compound (4 mg/kg, MTD) | Maintained Complete Responses (MCR) in 6/6 evaluable models.[4][10] |

| PPTP Topotecan-Insensitive Models (3 models) | Various Pediatric Cancers | This compound (2 mg/kg) | Complete Response (CR) or MCR in 3/3 models.[4][10] |

MTD: Maximum Tolerated Dose

Experimental Protocols

Below are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on published studies.

In Vitro Cytotoxicity Assays

-

72-Hour Growth Inhibition Assay:

-

Cell Lines: A panel of 29 human tumor cell lines representing various histological types and potential resistance mechanisms were used.[1][2]

-

Drug Exposure: Cells were exposed to this compound over a concentration range of 0.1 nM to 1 µM for 72 hours.[4][10]

-

Endpoint: Cell viability was assessed to determine the concentration of the drug that inhibits cell growth by 50% (IC50) and 90% (IC90).[3]

-

-

Colony Formation Assay:

-

Cell Lines: Eight human tumor cell lines, including HCT-116 and HT-29 (colon), NCI-H460 (NSCLC), MDA-MB-231 (breast), RMPI-8226 (multiple myeloma), and KB3-1, KBV-1, KBH5.0 (cervical), were tested.[1][3]

-

Method: Cells were seeded at low density and treated with various concentrations of this compound. After a specified period, colonies were stained and counted to assess the drug's effect on clonogenic survival.[1][2]

-

In Vivo Xenograft Studies

-

Animal Model: Nude/nude (nu/nu) mice were used for the subcutaneous implantation of human tumor xenografts.[2]

-

Tumor Implantation: A 4-mm³ tumor fragment was implanted subcutaneously.[2]

-

Treatment Initiation: Treatment began when tumors reached a volume of approximately 200 mm³.[2]

-

Drug Administration: this compound was administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules. For example, a common schedule was three times per week for two weeks, repeated at day 21.[3][4][10]

-

Control Groups: Control groups received the vehicle used to dissolve the drug.[3]

-

Endpoints: Antitumor efficacy was evaluated by measuring tumor growth delay, tumor growth inhibition, and objective responses such as partial, complete, or maintained complete responses.[2][4][10]

Mechanism of Action Studies

-

Top1-DNA Cleavage Complex (Top1cc) Assay (ICE Assay):

-

Purpose: To measure the ability of this compound to trap Top1cc.

-

Method: Human colon cancer HCT116 cells were treated with this compound, camptothecin, or topotecan. The amount of Top1 covalently bound to DNA was then quantified using an immunocomplex of enzyme (ICE) assay.[7]

-

-

γH2AX Immunofluorescence:

-

Purpose: To detect DNA double-strand breaks as a marker of DNA damage.

-

Method: Human colon cancer HCT116 and breast cancer MCF7 cells were treated with this compound. Cells were then fixed and stained with an antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Foci formation was visualized by immunofluorescence microscopy.[7]

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

General Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent non-camptothecin topoisomerase I inhibitor with a compelling preclinical profile. Its broad-spectrum anti-cancer activity, including efficacy in drug-resistant models, highlights its potential as a valuable therapeutic agent.[1][6] The data presented in this guide underscore the rationale for its continued investigation in clinical settings. A Phase 1 clinical trial has been completed, and further studies are warranted to fully elucidate its clinical utility.[2][3] Researchers investigating novel cancer therapeutics should consider this compound as a promising compound for further exploration, both as a single agent and in combination with other therapies.

References

- 1. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Genz-644282: A Novel Non-Camptothecin Topoisomerase I Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Genz-644282 is a novel, synthetic, non-camptothecin small molecule that potently inhibits topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2][3] Unlike traditional camptothecin-based inhibitors, which suffer from limitations such as lactone ring instability and susceptibility to drug resistance mechanisms, this compound presents a distinct chemical scaffold—8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1][4]naphthyridin-6-one—that overcomes some of these challenges.[5][6][7] Preclinical data demonstrate its high cytotoxic potency across a wide range of human tumor cell lines, including those resistant to camptothecins, and significant antitumor activity in various xenograft models.[5][8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its antineoplastic activity by targeting the nuclear enzyme DNA topoisomerase I (Top1).[2][3] Top1 alleviates torsional stress in DNA by inducing transient single-strand breaks.[6][10] this compound binds to the covalent binary complex formed between Top1 and DNA, stabilizing this "cleavage complex" (Top1cc).[6][7] The persistence of these complexes disrupts the normal progression of DNA replication forks.[10] When a replication fork collides with a this compound-stabilized Top1cc, the transient single-strand break is converted into a permanent, cytotoxic DNA double-strand break (DSB).[1][10] This induction of DSBs, a severe form of DNA damage, triggers cell cycle arrest and activates apoptotic cell death pathways.[1][7]

A key feature of this compound is its ability to induce persistent Top1cc and DSBs. Studies show that the DNA damage marker γH2AX is rapidly formed and persists for an extended period even after the drug is removed from the culture medium.[6][9][11] Furthermore, the active metabolites of this compound are also potent Top1 inhibitors, contributing to its sustained cellular activity.[6]

Novelty and Advantages Over Camptothecins

This compound was developed to overcome the known limitations of camptothecin-derived Top1 inhibitors like topotecan and irinotecan. Its novelty stems from several key properties:

-

Chemical Stability: As a non-camptothecin, it lacks the chemically unstable α-hydroxylactone E-ring characteristic of camptothecins, which is prone to hydrolysis and inactivation at physiological pH.[6][9]

-

Activity Against Resistant Cells: this compound demonstrates efficacy against certain camptothecin-resistant cancer cells. It is particularly effective against cells with the N722S mutation in TOP1, a known mechanism of camptothecin resistance.[1][7]

-

Reduced Efflux: Unlike many camptothecins, this compound shows limited susceptibility to being exported from the cell by ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), a common cause of multidrug resistance.[9][12]

-

Distinct Binding Mode: The binding of this compound to the Top1-DNA complex involves different key residues compared to camptothecin. For instance, arginine residue 364 in Top1 is crucial for this compound binding, whereas mutations at this site confer high resistance to camptothecins.[1][6]

Quantitative Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), it exhibited a median IC₅₀ of 1.2 nM, with a range of 0.2 to 21.9 nM.[8][13] It is consistently more potent than camptothecin derivatives topotecan and SN-38 (the active metabolite of irinotecan) in both colony-forming and proliferation assays.[5][14]

| Cell Line Panel / Type | Assay Type | IC₅₀ / IC₉₀ (Concentration) | Reference |

| PPTP Panel (Various) | 96-hour exposure (DIMSCAN) | Median IC₅₀: 1.2 nM (Range: 0.2-21.9 nM) | [8][13] |

| HCT-116, HT-29, NCI-H460 | 72-hour exposure | IC₅₀: 0.5 - 0.65 nM; IC₉₀: 1.8 - 2.0 nM | [15] |

| 29 Human Tumor Lines | 72-hour exposure | IC₅₀ Range: 1.8 nM - 1.8 µM | [16] |

| Human Bone Marrow CFU-GM | Colony Formation | More potent than topotecan and SN-38 | [5][17] |

| 8 Human Tumor Lines | Colony Formation | More potent than topotecan and SN-38 | [5][17] |

Table 1: Summary of in vitro activity of this compound.

In Vivo Antitumor Efficacy

In vivo studies using human tumor xenografts in immunodeficient mice have confirmed the potent antitumor activity of this compound. The compound is highly active within a narrow, well-tolerated dose range of 2-4 mg/kg.[8][13] At its maximum tolerated dose (MTD) of 4 mg/kg (administered intraperitoneally, 3 times per week for 2 weeks), this compound induced maintained complete responses (MCR) in all six evaluable solid tumor models tested by the PPTP.[8][13] It has also shown superior or equivalent efficacy compared to standard-of-care agents in various cancer models.[5][17]

| Tumor Model (Xenograft) | Comparator Drug | This compound Dose & Schedule | Outcome | Reference |

| HCT-116 (Colon) | Irinotecan | 2.7 mg/kg, IV | 34-day Tumor Growth Delay (TGD) | [16] |

| HT-29 (Colon) | Irinotecan | 2.7 mg/kg, IV | 27-day TGD | [16] |

| LOX-IMVI (Melanoma) | Dacarbazine | 2.0 mg/kg, IV | 28-day TGD; Superior to Dacarbazine | [5][16] |

| NCI-H460 (NSCLC) | Docetaxel | 2.7 mg/kg, IV | 27-day TGD; Superior to Docetaxel | [5][16] |

| 786-O (Renal) | Irinotecan | 1.7 mg/kg, IV | 23-day TGD; Superior to Irinotecan | [5][16] |

| PPTP Solid Tumors (6 models) | N/A | 4.0 mg/kg, IP | Maintained Complete Response in 6/6 models | [8][13] |

Table 2: Summary of in vivo antitumor activity of this compound in human tumor xenograft models.

Pharmacokinetics

Pharmacokinetic studies in mice revealed a large volume of distribution and low-to-moderate clearance.[15]

| Species | Route | Dose | t₁/₂ (Half-life) | Reference |

| Mouse | IV | 2.0 mg/kg | 5.1 hours | [15] |

| Mouse | IP | Not Specified | 10.4 hours | [15] |

| Mouse | PO | Not Specified | 3.6 hours | [15] |

Table 3: Pharmacokinetic parameters of this compound in mice.

Experimental Protocols

In Vitro Cytotoxicity Assay (DIMSCAN Method)

This protocol was utilized by the Pediatric Preclinical Testing Program to determine IC₅₀ values.[8]

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and incubated to allow for attachment.

-

Drug Exposure: this compound is added in a range of concentrations (e.g., 0.1 nM to 1 µM) and cells are incubated for a 96-hour period under standard aerobic conditions.

-

Viability Staining: At the end of the incubation, the supernatant is removed, and viable cells are quantified using the DIMSCAN system, a fluorescence-based digital imaging microscope that measures fluorescein diacetate (FDA) conversion.

-

Data Analysis: The viable cell count at each drug concentration is compared to untreated controls to calculate survival percentages. Relative IC₅₀ values, representing the concentration that reduces cell survival by 50% of the maximum observed effect, are determined from the resulting dose-response curves.

Human Tumor Xenograft Efficacy Study

This is a generalized protocol based on methods described for evaluating this compound in vivo.[5][12]

-

Animal Model: Female immunodeficient mice (e.g., CB17SC scid⁻/⁻ or BALB/c nu/nu) are used.[8]

-

Tumor Implantation: A 3-4 mm³ fragment of a human tumor xenograft is implanted subcutaneously into the flank of each mouse.

-

Tumor Growth & Randomization: Tumors are allowed to grow to a specified volume (e.g., 200 mm³). Mice are then randomized into control and treatment groups (n=8-10 per group).

-

Drug Formulation & Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water, diluted in sterile saline, or M/6 lactate).[8][16] It is administered via the specified route (e.g., intravenous or intraperitoneal injection) on a defined schedule (e.g., three times weekly for 2 weeks).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

-

Efficacy Endpoints: Key outcomes include Tumor Growth Delay (TGD), which is the difference in time for tumors in the treated vs. control group to reach a predetermined size, and objective responses such as partial, complete, or maintained complete responses.

In vivo Complex of Enzyme (ICE) Bioassay

This assay is used to detect the formation of Top1-DNA cleavage complexes (Top1cc) in cells.[6][7]

-

Cell Treatment: Human cancer cells (e.g., HCT116) are treated with this compound, a comparator drug (e.g., camptothecin), or vehicle control for a specified time (e.g., 1 hour).

-

Cell Lysis: Cells are lysed directly on the culture plate with a detergent-containing buffer (e.g., 1% Sarkosyl) to preserve the covalent protein-DNA complexes.

-

DNA Shearing & Cesium Chloride Gradient: The viscous lysate is sheared, and layered onto a cesium chloride (CsCl) step gradient.

-

Ultracentrifugation: The gradient is subjected to ultracentrifugation, which separates free protein from DNA and covalent protein-DNA complexes. The denser DNA and Top1cc pellet at the bottom.

-

Detection: The DNA-containing fractions are collected, transferred to a membrane via a slot blot apparatus, and probed with a specific monoclonal antibody against Top1 to detect the amount of Top1 covalently bound to DNA.

Conclusion

This compound represents a significant advancement in the field of topoisomerase I inhibitors. Its novel non-camptothecin structure confers several advantages, including improved chemical stability, potent cytotoxicity, efficacy against resistant tumor types, and substantial in vivo antitumor activity. The preclinical data strongly support its continued development as a promising anticancer agent. The distinct mechanism of action and favorable resistance profile highlight its potential to address unmet needs in oncology, particularly in patient populations where resistance to traditional camptothecins is a clinical challenge. Based on its robust preclinical activity and safety profile, this compound was selected for clinical development and has undergone Phase 1 clinical trials.[5][17]

References

- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and cellular pharmacology of the novel noncamptothecin topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Testing of the topoisomerase 1 inhibitor this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Genz-644282 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a novel, non-camptothecin inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, this compound induces DNA single- and double-strand breaks, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound, with a focus on determining starting concentrations for various experimental setups.

Mechanism of Action

This compound exerts its cytotoxic effects by poisoning Topoisomerase I. The enzyme normally relaxes DNA supercoiling by creating a transient single-strand break, forming a covalent Top1-DNA complex. This compound binds to this complex, preventing the re-ligation of the DNA strand.[2] This stabilized ternary complex (Top1-DNA-Genz-644282) interferes with DNA replication and transcription. The collision of replication forks with these trapped complexes leads to the formation of DNA double-strand breaks (DSBs), triggering the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[3][4]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the low nanomolar range. The recommended starting concentration for in vitro assays generally ranges from 0.1 nM to 1 µM.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PPTP Panel (Median) | Various Pediatric Cancers | 1.2 | [3][5] |

| PPTP Panel (Range) | Various Pediatric Cancers | 0.2 - 21.9 | [3][5] |

| Human Tumor Cell Lines (Range) | Various | 1.8 - 1800 | [6] |

| Human Bone Marrow CFU-GM | Normal | 1.2 (IC90) | [7] |

| Mouse Bone Marrow CFU-GM | Normal | 8.4 (IC90) | [7] |

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scribd.com [scribd.com]

Genz-644282: Application Notes and Protocols for Colony Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genz-644282 is a potent, non-camptothecin inhibitor of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[1][2] By targeting Top1, this compound effectively induces DNA damage and subsequent cell death in rapidly dividing cancer cells.[1][3][4] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound using a colony formation (clonogenic) assay, a gold-standard in vitro method for evaluating the ability of a single cell to proliferate into a colony. This assay is crucial for determining the long-term efficacy of cytotoxic agents like this compound.[2]

Application

The colony formation assay is a valuable tool for characterizing the anti-proliferative activity of this compound in various cancer cell lines. This assay allows for the determination of key quantitative parameters such as plating efficiency and surviving fraction, which are indicative of the compound's potency. This compound has demonstrated greater potency as a cytotoxic agent in colony-forming assays compared to traditional camptothecins in several human tumor cell lines.[5][6]

Mechanism of Action Signaling Pathway

This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I (Top1) and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription. As the replication fork encounters these stabilized complexes, single-strand breaks are converted into lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[1][3][4]

Caption: this compound mechanism of action leading to apoptosis.

Quantitative Data Summary

The following table summarizes the 90% inhibitory concentration (IC90) values for this compound in various human cancer cell lines, as determined by colony formation assays. This data highlights the potent cytotoxic activity of this compound across a range of tumor types.

| Cell Line | Cancer Type | IC90 (nM) | Reference |

| MDA-MB-231 | Breast Carcinoma | 0.7 - 7.0 | [7] |

| HT29 | Colon Carcinoma | 0.7 - 7.0 | [7] |

| RPMI-8226 | Multiple Myeloma | 0.7 - 7.0 | [7] |

| Human Bone Marrow CFU-GM | - | 1.2 | [7] |

| Mouse Bone Marrow CFU-GM | - | 8.4 | [7] |

Experimental Protocol: Colony Formation Assay

This protocol outlines the steps for determining the effect of this compound on the clonogenic survival of adherent cancer cells.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

-

Fixation solution: 80% ethanol or a 1:7 mixture of acetic acid and methanol

-

Staining solution: 0.5% crystal violet in methanol or 1% methylene blue

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Hemocytometer or automated cell counter

Experimental Workflow

Caption: Workflow for the this compound colony formation assay.

Step-by-Step Method

1. Cell Preparation: a. Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency. b. Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension. d. Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).

2. Cell Seeding: a. Dilute the cell suspension to the desired seeding density. The optimal seeding density will vary between cell lines and should be determined empirically (typically 200-1000 cells per well for a 6-well plate). b. Seed the cells into 6-well or 12-well plates and incubate overnight to allow for cell attachment.

3. This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50 and IC90 values. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

4. Incubation: a. Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and contain at least 50 cells. b. Monitor the plates periodically to ensure the medium does not evaporate and that there is no contamination. If necessary, the medium can be carefully replaced every 3-4 days.

5. Fixation and Staining: a. Aspirate the medium from the wells and gently wash the colonies with PBS. b. Add the fixation solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature. d. Carefully remove the staining solution and wash the wells with tap water until the background is clear. e. Allow the plates to air dry completely.

6. Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

- Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

- Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE)) c. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 and IC90 values.

References

- 1. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of non-camptothecin inhibitor this compound in topoisomerase I inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a novel non-camptothecin topoisomerase I inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Genz-644282 Human Tumor Xenograft Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals